

Inosine-13C5: A Comprehensive Technical Guide to Safety and Handling for Researchers

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Compound of Interest

Compound Name: *Inosine-13C5*

Cat. No.: *B13849729*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for **Inosine-13C5**, a stable isotope-labeled purine nucleoside crucial for a range of research applications. This document outlines the toxicological profile based on its parent compound, inosine, details proper handling and storage procedures, and provides comprehensive experimental protocols for its use in metabolic flux analysis and as an internal standard in mass spectrometry.

Chemical and Physical Properties

Inosine-13C5 is a form of inosine where five carbon atoms have been replaced with the stable isotope carbon-13. This labeling makes it an invaluable tracer in metabolic studies, allowing researchers to follow the fate of inosine and its metabolites through various biochemical pathways without the use of radioactive materials.

Property	Value	Reference
Chemical Formula	C ₅ ¹³ C ₅ H ₁₂ N ₄ O ₅	[1][2]
Molecular Weight	273.19 g/mol	[1][2]
Appearance	White to off-white solid powder	[2]
Purity	Typically ≥98%	[2]
Isotopic Enrichment	Typically ≥99% for ¹³ C	[2]
Solubility	Soluble in DMSO (e.g., 10 mg/mL with ultrasonic treatment) and water (e.g., 10 mg/mL with ultrasonic and warming).	[1][3]

Safety and Toxicology

While a specific Safety Data Sheet (SDS) for **Inosine-13C5** is not readily available, the safety profile is considered to be analogous to that of its unlabeled counterpart, inosine. It is generally accepted that stable isotope labeling does not significantly alter the toxicological properties of a compound.

Hazard Identification:

Based on the SDS for inosine, the substance does not meet the criteria for classification as hazardous according to GHS. However, as with any chemical, it should be handled with care.

Toxicological Data (for Inosine):

Test	Result	Species
Acute Oral Toxicity (LD50)	> 10,000 mg/kg	Rat

This data is for the parent compound, inosine.

First Aid Measures:

- Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.
- Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of **Inosine-13C5**.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber).
- Respiratory Protection: Not required under normal use. If dust is generated, use a particulate respirator.

Storage Conditions:

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Store in a dry, well-ventilated place. Keep container tightly closed.

Experimental Protocols

Inosine-13C5 is primarily used as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Metabolic Flux Analysis in T-Cells using [1',2',3',4',5'-13C5]Inosine

This protocol is adapted from studies investigating the role of inosine as an alternative carbon source for T-cell function.

Objective: To trace the metabolic fate of the ribose subunit of inosine in effector T-cells cultured under glucose-restricted conditions.

Methodology:

- **Cell Culture:** Culture human effector T-cells in a glucose-free conditioned medium.
- **Tracer Introduction:** Supplement the culture medium with [1',2',3',4',5'-13C5]inosine as the sole carbon source.
- **Metabolite Extraction:**
 - After a defined incubation period, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
 - Extract metabolites using a cold solvent mixture, such as 80% methanol.
 - Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
- **LC-MS Analysis:**
 - Analyze the extracted metabolites using an ion chromatography system coupled to a high-resolution mass spectrometer (IC-UHR-FTMS).
 - Separate metabolites using a suitable column and gradient.
 - Detect and quantify the mass isotopologues of downstream metabolites to determine the incorporation of the ¹³C label from inosine.

- **Data Analysis:** Analyze the mass isotopologue distribution to map the metabolic pathways utilized by the T-cells to process the ribose from inosine, such as glycolysis and the pentose phosphate pathway.

Workflow for Metabolic Flux Analysis.

Use of Inosine-13C5 as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of unlabeled inosine in a biological sample.

Methodology:

- **Sample Preparation:**
 - To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of **Inosine-13C5** solution. The concentration of the internal standard should be close to the expected concentration of the analyte.
 - Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- **LC-MS/MS Analysis:**
 - Inject the prepared sample into an LC-MS/MS system.
 - Separate the analyte and the internal standard using a suitable liquid chromatography method. Since **Inosine-13C5** is chemically identical to inosine, they will co-elute.
 - Use multiple reaction monitoring (MRM) in the mass spectrometer to detect the specific precursor-to-product ion transitions for both unlabeled inosine and **Inosine-13C5**.
- **Quantification:**
 - Generate a calibration curve using known concentrations of unlabeled inosine spiked with the same amount of **Inosine-13C5** as in the samples.

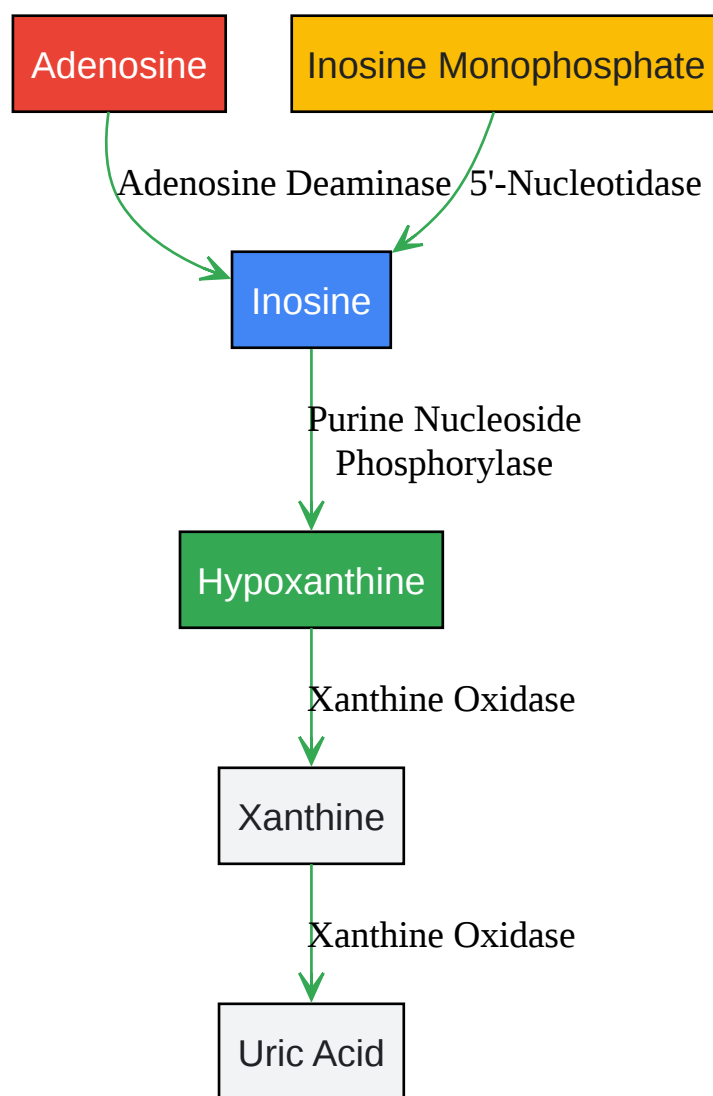
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.
- Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects during ionization.

Signaling and Metabolic Pathways

Inosine plays a significant role in purine metabolism and can act as a signaling molecule.

Purine Metabolism Pathway

Inosine is a key intermediate in the degradation of purines. It is formed from adenosine by adenosine deaminase or from inosine monophosphate (IMP) by 5'-nucleotidase. Inosine is then converted to hypoxanthine by purine nucleoside phosphorylase.



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Simplified Purine Catabolism Pathway.

Inosine Signaling via Adenosine Receptors

Inosine can act as an agonist at adenosine A1 and A2A receptors (A1R and A2AR), thereby initiating downstream signaling cascades. For example, activation of A2AR can lead to the production of cyclic AMP (cAMP) and the activation of the ERK1/2 pathway.



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Inosine Signaling through A2A Receptor.

Disposal Considerations

Dispose of **Inosine-13C5** and any contaminated materials in accordance with local, state, and federal regulations. It is not classified as hazardous waste, but it is good practice to prevent its release into the environment.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this product. Always consult the most recent Safety Data Sheet for the parent compound, inosine, and follow good laboratory practices.

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